

physical and chemical properties of Benzyl 2,2,2-trichloroacetimidate

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Compound of Interest

Compound Name: Benzyl 2,2,2-trichloroacetimidate

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An In-depth Technical Guide to **Benzyl 2,2,2-trichloroacetimidate**

Abstract

Benzyl 2,2,2-trichloroacetimidate is a versatile and highly effective reagent in organic synthesis, primarily utilized for the protection of hydroxyl groups as benzyl ethers. Its ability to react under mildly acidic conditions makes it an invaluable tool for substrates sensitive to the basic conditions often employed in traditional benzylation methods. This guide provides a comprehensive overview of the physical and chemical properties of **Benzyl 2,2,2-trichloroacetimidate**, detailed experimental protocols for its synthesis and application, and a mechanistic insight into its reactivity.

Physical and Chemical Properties

Benzyl 2,2,2-trichloroacetimidate is a clear, colorless to yellow liquid that is sensitive to moisture.^[1] A summary of its key physical and chemical properties is presented in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C ₉ H ₈ Cl ₃ NO	[2][3][4]
Molecular Weight	252.52 g/mol	[2][4]
Appearance	Clear colorless to yellow liquid	[1][3]
Boiling Point	106-114 °C at 0.5 mmHg	[5]
Density	1.359 g/mL at 25 °C	[5]
Refractive Index	n ₂₀ /D 1.545	[5]
CAS Number	81927-55-1	[2][3][4]
Solubility	Miscible with cyclohexane/dichloromethane	[5]
Stability	Moisture sensitive	[1]

Chemical Reactivity and Applications

The primary application of **Benzyl 2,2,2-trichloroacetimidate** is the benzylation of primary, secondary, and tertiary alcohols under mild acidic conditions.[6] This method is particularly advantageous for substrates that are sensitive to basic conditions or prone to racemization.[6] The reaction is catalyzed by a Brønsted or Lewis acid, such as trifluoromethanesulfonic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMS-OTf), and proceeds with good yields.[6]

The generally accepted mechanism involves the initial protonation or silylation of the imidate, which forms a highly reactive electrophilic species.[6] This intermediate then reacts with the alcohol to yield the corresponding benzyl ether and trichloroacetamide as a byproduct.[6] The proton is regenerated in this step, allowing it to participate in the catalytic cycle again.[6]

Beyond alcohol protection, this reagent can also be used for the mild esterification of carboxylic acids in the presence of a catalytic amount of BF₃ etherate.[5] Furthermore, benzylic trichloroacetimidates can undergo rearrangement to form benzylic trichloroacetamides, a transformation that has been explored for the synthesis of benzylic amines.[7]

Experimental Protocols

Synthesis of Benzyl 2,2,2-trichloroacetimidate

A general procedure for the synthesis of trichloroacetimidates involves the base-catalyzed addition of an alcohol to trichloroacetonitrile.^[6]^[7]

Materials:

- Benzyl alcohol
- Trichloroacetonitrile
- Anhydrous Dichloromethane (DCM)
- 1,8-Diazabicyclo[11.7.0]undec-7-ene (DBU)
- Silica gel for chromatography

Procedure:

- Dissolve benzyl alcohol in anhydrous DCM (0.25 M) under an argon atmosphere.^[7]
- Add DBU (10 mol %) to the solution.^[7]
- Stir the mixture at room temperature for 15 minutes, then cool to 0 °C.^[7]
- Add trichloroacetonitrile (1.2 equivalents) to the cooled mixture.^[7]
- Allow the reaction mixture to warm to room temperature and stir for 18 hours.^[7]
- Concentrate the reaction mixture under reduced pressure.^[7]
- Purify the residue by silica gel chromatography to obtain **Benzyl 2,2,2-trichloroacetimidate**.^[7]

Benzylation of Alcohols using Benzyl 2,2,2-trichloroacetimidate

This protocol describes the acid-catalyzed benzylation of an alcohol.^[6]

Materials:

- Alcohol substrate
- **Benzyl 2,2,2-trichloroacetimidate**
- Anhydrous Dichloromethane (CH_2Cl_2)
- Trimethylsilyl trifluoromethanesulfonate (TMS-OTf) or Trifluoromethanesulfonic acid (TfOH)
- Sodium bicarbonate (solid)
- Silica gel for chromatography

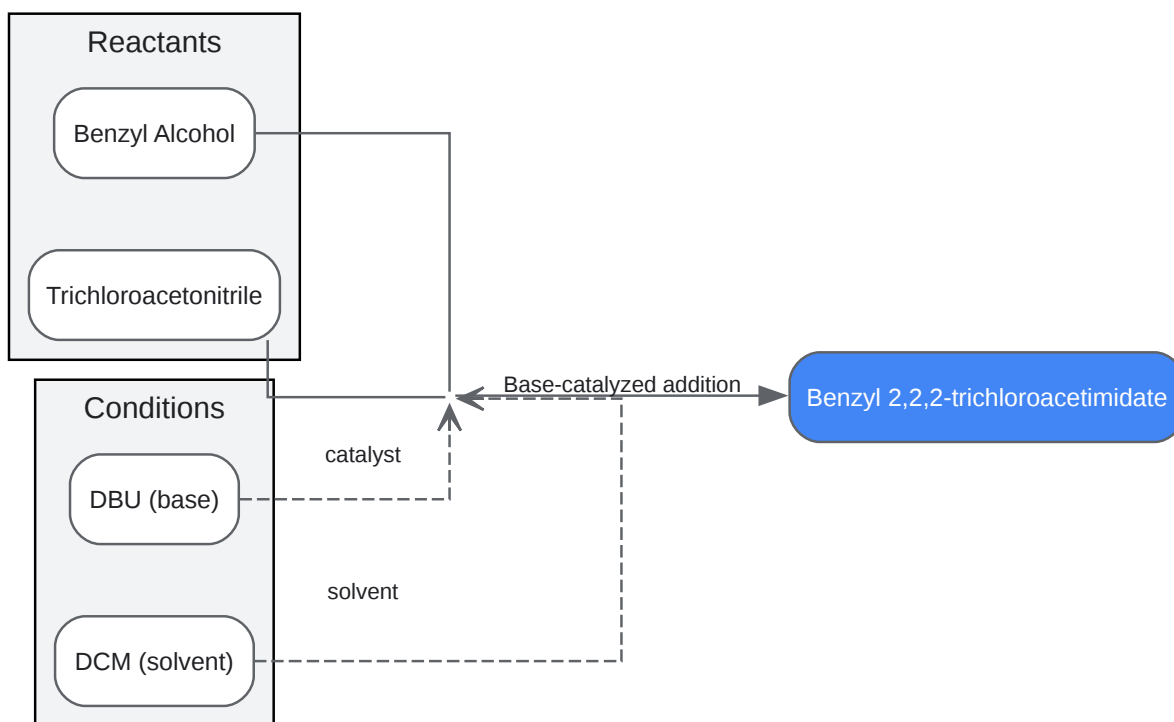
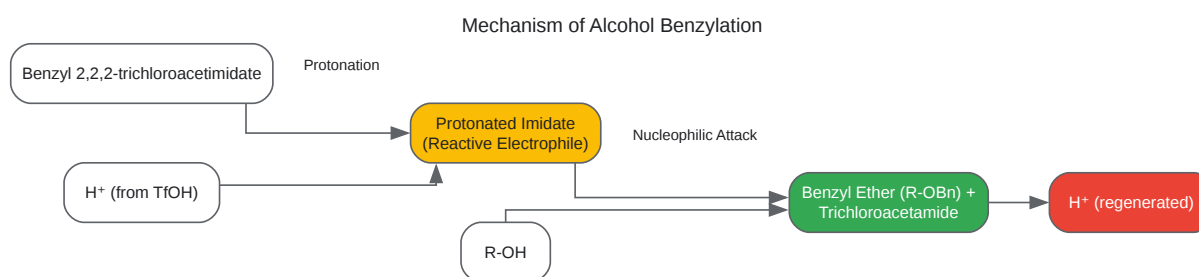
Procedure:

- Dissolve the alcohol (2 mmol) and **Benzyl 2,2,2-trichloroacetimidate** (3 mmol) in 40 mL of anhydrous CH_2Cl_2 .[\[6\]](#)
- Cool the solution to 0 °C.[\[6\]](#)
- Slowly add TMS-OTf (0.4 mmol) or TfOH (0.33 mmol).[\[6\]](#)
- Stir the reaction mixture at room temperature for 24 hours.[\[6\]](#)
- Neutralize the reaction mixture with solid sodium bicarbonate, then filter.[\[8\]](#)
- Concentrate the filtrate under reduced pressure.[\[8\]](#)
- Purify the residue by flash chromatography on silica gel to yield the benzyl ether.[\[6\]](#)

Mechanistic Diagrams

The following diagrams illustrate the key chemical processes involving **Benzyl 2,2,2-trichloroacetimidate**.

Synthesis of Benzyl 2,2,2-trichloroacetimidate

[Click to download full resolution via product page](#)Caption: Synthesis of **Benzyl 2,2,2-trichloroacetimidate**.[Click to download full resolution via product page](#)

Caption: Acid-catalyzed benzylation of an alcohol.

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